molecular formula C27H24N4O4S B2627434 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 536708-29-9

2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2627434
CAS RN: 536708-29-9
M. Wt: 500.57
InChI Key: IEDMRVUGBSUMSW-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide” is a complex organic molecule. It contains an indole nucleus , which is a common and integral feature of a variety of natural products and medicinal agents. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on synthesizing novel compounds with structures similar to the given compound, aiming to explore their potential biological activities. For instance, studies have demonstrated the synthesis of various indole and pyrimidine derivatives, including those with antimicrobial properties. One such study involved the synthesis of sixteen 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives, characterized by physical and spectral data, and evaluated for their antibacterial and antifungal activities against pathogenic microorganisms, showing promising results (Debnath & Ganguly, 2015). Another investigation focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, revealing significant analgesic and anti-inflammatory activities, indicating potential for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Evaluation

The evaluation of biological activities is a key aspect of research applications for compounds like the one . Several studies have synthesized derivatives and evaluated them for various biological activities. For example, compounds have been tested for their anticonvulsant, neurotoxicity, and antimicrobial activities, providing insights into their potential therapeutic applications. Notably, some newly synthesized pyrimidine derivatives displayed potent anticancer activity, comparable to doxorubicin, against several human cancer cell lines, underscoring the potential of these compounds in oncology research (Hafez & El-Gazzar, 2017).

Advanced Applications

Further research has explored the use of related compounds in advanced scientific applications, such as the development of radioligands for imaging purposes. A notable study described the radiosynthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), highlighting the intersection of synthetic chemistry and diagnostic imaging in medical research (Gao, Wang, & Zheng, 2016).

properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S/c1-3-35-20-14-10-18(11-15-20)31-26(33)25-24(21-6-4-5-7-22(21)29-25)30-27(31)36-16-23(32)28-17-8-12-19(34-2)13-9-17/h4-15,29H,3,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDMRVUGBSUMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

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